UBP684

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

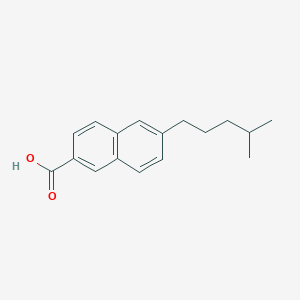

C17H20O2 |

|---|---|

Peso molecular |

256.34 g/mol |

Nombre IUPAC |

6-(4-methylpentyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C17H20O2/c1-12(2)4-3-5-13-6-7-15-11-16(17(18)19)9-8-14(15)10-13/h6-12H,3-5H2,1-2H3,(H,18,19) |

Clave InChI |

ZQLORCYRMVILSV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the N-Methyl-D-Aspartate Receptor Pan-Positive Allosteric Modulation by UBP684

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysfunction of the NMDAR, particularly hypofunction, is implicated in the pathophysiology of schizophrenia and various neurodegenerative disorders.[1][2] This has driven the search for agents that can enhance NMDAR signaling. Positive allosteric modulators (PAMs) represent a promising therapeutic strategy, as they augment receptor function only in the presence of the endogenous agonists, potentially avoiding the side effects associated with direct agonists.[3][4] UBP684, a 2-naphthoic acid derivative, has emerged as a key research compound, acting as a pan-PAM that robustly potentiates all major NMDAR subtypes.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways.

Core Mechanism of Action

This compound acts as a pan-potentiator, enhancing currents in NMDARs composed of the GluN1 subunit in combination with any of the four GluN2 subunits (GluN2A-D).[1][2] Its modulatory effect is not a replacement for either of the co-agonists, L-glutamate or glycine, confirming its allosteric nature.[5]

The primary mechanism of potentiation involves the stabilization of the NMDAR in a more active state. Key findings indicate that this compound:

-

Increases Channel Open Probability (Po): By stabilizing the active conformation of the receptor, this compound increases the likelihood that the channel will be open when agonists are bound.[2][5]

-

Slows Receptor Deactivation: this compound significantly slows the rate of current decay after the removal of L-glutamate, but not glycine.[2][5] This prolongs the synaptic current.

-

Stabilizes GluN2 Ligand-Binding Domain (LBD): The potentiation by this compound requires conformational flexibility specifically in the GluN2 LBD.[2][5] Studies using mutant receptors with "locked" LBDs show that constraining the GluN2 LBD diminishes the effect of this compound.[2][6] This suggests the compound binds in a way that favors the closed, active conformation of the GluN2 LBD clamshell structure.[2][5]

-

Binds at the LBD Interface: Docking studies and mechanistic data suggest that this compound binds to the interface between the GluN1 and GluN2 LBDs, a site distinct from the agonist-binding pockets.[5][6][7]

The activity of this compound is notably independent of membrane voltage and the receptor's redox state.[2][5] However, its effect is strongly dependent on extracellular pH, a crucial characteristic for its function in various physiological and pathological states.[2][5]

Quantitative Data Presentation

The pan-allosteric effects of this compound have been quantified across all GluN2 subunits using electrophysiological techniques. The following tables summarize these key findings.

Table 1: Potentiation of NMDAR Subtypes by this compound [2] Data derived from two-electrode voltage clamp recordings in Xenopus oocytes expressing recombinant NMDARs.

| NMDAR Subtype | Agonist Concentration | EC₅₀ of Potentiation (µM) | Maximal Potentiation (% of Control) |

| GluN1a/GluN2A | Low (10 µM Glu/Gly) | ~30 | 69% |

| High (300 µM Glu/Gly) | - | Not significantly changed | |

| GluN1a/GluN2B | Low (10 µM Glu/Gly) | ~30 | 117% |

| High (300 µM Glu/Gly) | - | Decreased by 40% | |

| GluN1a/GluN2C | Low (10 µM Glu/Gly) | ~30 | 111% |

| High (300 µM Glu/Gly) | - | Not significantly changed | |

| GluN1a/GluN2D | Low (10 µM Glu/Gly) | ~30 | 104% |

| High (300 µM Glu/Gly) | - | Not significantly changed |

Table 2: Effects of 50 µM this compound on Agonist Potency [2] Data reflects the shift in the agonist dose-response curve in the presence of this compound.

| NMDAR Subtype | Effect on L-Glutamate EC₅₀ | Effect on Glycine EC₅₀ |

| GluN1a/GluN2A | 32% reduction (Increased potency) | No change |

| GluN1a/GluN2B | No change | 30% reduction (Increased potency) |

Table 3: pH-Dependent Activity of 100 µM this compound [2] Illustrates the switch from potentiation to inhibition based on extracellular pH.

| NMDAR Subtype | Potentiation at pH 7.4 (%) | Inhibition at pH 8.4 (%) |

| GluN1a/GluN2A | Potentiates | Weak inhibition |

| GluN1a/GluN2B | Potentiates | Moderate inhibition |

| GluN1a/GluN2C | Potentiates | Strong inhibition |

| GluN1a/GluN2D | Potentiates | Strongest inhibition |

Downstream Signaling and Physiological Impact

By increasing NMDAR channel open probability and prolonging the synaptic current, this compound enhances the influx of Ca²⁺ into the postsynaptic neuron. This amplified Ca²⁺ signal is a critical trigger for downstream signaling cascades that underlie synaptic plasticity. Key pathways modulated include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK) pathway, which ultimately lead to the phosphorylation of transcription factors like CREB and changes in gene expression necessary for long-term potentiation (LTP) or long-term depression (LTD).[8] As a pan-PAM, this compound can modulate synaptic plasticity across various brain regions and developmental stages where different GluN2 subunits are expressed.[9]

Experimental Protocols

The characterization of this compound's mechanism relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Objective: To determine the subunit selectivity, potency (EC₅₀), and maximal efficacy of this compound, and to assess its effects on agonist dose-response relationships.

-

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding for the desired human or rat NMDAR subunits (e.g., GluN1a and one of GluN2A, 2B, 2C, or 2D). Oocytes are incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -40 to -70 mV.

-

Drug Application: The oocyte is continuously perfused with a buffer solution (e.g., Ringer's solution). Agonists (L-glutamate and glycine) are applied to elicit a baseline NMDAR current. This compound is then co-applied with the agonists at varying concentrations to determine its potentiating effect.

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the baseline agonist-evoked current. Dose-response curves are generated by plotting the percent potentiation against the this compound concentration and are fitted with the Hill equation to determine EC₅₀ and maximal potentiation.

-

Perforated-Patch Clamp in HEK293 Cells

-

Objective: To study the effect of this compound on NMDAR deactivation kinetics while preserving the intracellular milieu. The potentiation by this compound is more robust under these conditions compared to conventional whole-cell dialysis.[5]

-

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the NMDAR subunits of interest.

-

Recording Configuration: A glass micropipette filled with an internal solution containing a pore-forming agent (e.g., gramicidin or amphotericin B) is sealed onto the cell membrane. The agent forms small pores permeable to monovalent ions but not larger molecules, thus maintaining the integrity of intracellular signaling components.

-

Kinetic Analysis: A rapid solution exchange system is used to apply a short pulse of L-glutamate and glycine to activate the receptors. The decay of the current (deactivation) after agonist removal is recorded in the absence and presence of this compound.

-

Data Analysis: The deactivation phase of the current is fitted with one or more exponential functions to determine the weighted time constant (τ_deact). A slowing of deactivation is observed as an increase in τ_deact.

-

Site-Directed Mutagenesis and LBD Locking

-

Objective: To test the hypothesis that this compound's mechanism requires conformational flexibility of the GluN2 LBD.[2]

-

Methodology:

-

Mutagenesis: Cysteine residues are introduced at specific positions on opposing sides of the GluN2 LBD "clamshell" via site-directed mutagenesis of the subunit's plasmid DNA.

-

Expression: The mutant GluN2 subunit is co-expressed with a wild-type GluN1 subunit in oocytes or HEK293 cells.

-

Cross-linking: Under oxidizing conditions, the engineered cysteine residues form a disulfide bond, "locking" the LBD in a closed, agonist-bound-like conformation.

-

Functional Assay: The effect of this compound is then tested on these mutant receptors using TEVC or patch-clamp. A significantly reduced potentiation compared to wild-type receptors indicates that the compound's mechanism is dependent on the LBD's ability to move into the conformation that this compound stabilizes.

-

Conclusion and Future Directions

This compound is a well-characterized pan-positive allosteric modulator of NMDARs that enhances receptor function by increasing channel open probability and slowing deactivation.[2][5] Its mechanism is critically dependent on stabilizing the active conformation of the GluN2 ligand-binding domain.[2] The quantitative data and detailed protocols presented herein provide a robust framework for researchers utilizing this compound as a tool to probe NMDAR function in synaptic physiology and disease models. As a lead compound, this compound and its derivatives offer a valuable starting point for the development of novel therapeutics aimed at correcting NMDAR hypofunction in disorders such as schizophrenia.[1][2] Future research will likely focus on refining the structure-activity relationship to develop subtype-selective PAMs with optimized pharmacokinetic profiles for clinical applications.

References

- 1. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [researchworks.creighton.edu]

- 7. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors [ouci.dntb.gov.ua]

- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UBP709 | NMDAR pan-PAM | Hello Bio [hellobio.com]

An In-depth Technical Guide to the Core Functions of UBP684

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP684 is a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs). This document provides a comprehensive technical overview of the function and mechanism of action of this compound. It is designed to serve as a resource for researchers and drug development professionals working on NMDAR modulators. The guide details the molecular interactions, physiological effects, and key experimental protocols for studying this compound, supported by quantitative data and visual diagrams of its signaling pathway and experimental workflows.

Core Function and Mechanism of Action

This compound functions as a pan-positive allosteric modulator of NMDARs, meaning it enhances the receptor's response to its endogenous agonists, glutamate and glycine (or D-serine), across all GluN1/GluN2 subunit compositions.[1][2][3] Its primary mechanism of action involves binding to an allosteric site at the interface of the GluN1 and GluN2 ligand-binding domains (LBDs).[2][4][5] This binding event stabilizes the LBDs in a closed, active conformation, which in turn leads to several key functional consequences:

-

Increased Channel Open Probability (Po): this compound significantly increases the likelihood that the NMDAR channel will be in an open state when agonists are bound.[6][7]

-

Slower Receptor Deactivation: The compound slows the rate at which the receptor deactivates after the removal of L-glutamate, prolonging the ionic current.[6][7] This effect is not observed upon the removal of glycine.[5][6]

-

Potentiation of Agonist Responses: this compound robustly increases the maximal response to agonists.[1][6] It displays minor subunit-specific effects on agonist potency. For instance, at GluN2A-containing receptors, it can increase L-glutamate potency, while at GluN2B-containing receptors, it may increase glycine potency.[6]

The modulatory effect of this compound is independent of membrane voltage and the redox state of the receptor.[2][6] However, its activity is notably pH-dependent, with potentiation being more pronounced at lower pH values and switching to inhibition at alkaline pH (e.g., 8.4).[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's effects on various NMDAR subtypes.

Table 1: Potentiation of NMDAR Subtypes by this compound

| NMDAR Subtype | Agonist Concentration | This compound EC₅₀ (µM) | Maximal Potentiation (%) | Reference |

| GluN1a/GluN2A | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 | [6] |

| GluN1a/GluN2B | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 | [6] |

| GluN1a/GluN2C | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 | [6] |

| GluN1a/GluN2D | 10 µM L-glutamate / 10 µM glycine | ~30 | 69 - 117 | [6] |

Table 2: Subunit-Specific Effects of this compound on Agonist Potency

| NMDAR Subtype | Effect on L-glutamate EC₅₀ | Effect on Glycine EC₅₀ | Reference |

| GluN1a/GluN2A | 32% reduction | No significant change | [6] |

| GluN1a/GluN2B | No significant change | 30% reduction | [6] |

| GluN1a/GluN2C | 58% increase | No significant change | [6] |

| GluN1a/GluN2D | 59% increase | No significant change | [6] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the signaling pathway of NMDAR activation and the modulatory role of this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Heterologous Expression of NMDARs in Xenopus Oocytes

This protocol is foundational for studying the effects of this compound on specific NMDAR subtypes using two-electrode voltage clamp electrophysiology.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluN1 and desired GluN2 subunits

-

Microinjector

-

Incubator (16-18°C)

-

Collagenase solution

-

OR-2 solution

-

ND96 recording solution

Procedure:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis.

-

Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

-

cRNA Injection: Using a microinjector, inject each oocyte with approximately 50 nL of a solution containing the cRNAs for the desired GluN1 and GluN2 subunits.

-

Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in OR-2 solution to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is employed to measure macroscopic currents from NMDARs expressed in Xenopus oocytes.

Materials:

-

NMDAR-expressing Xenopus oocytes

-

TEVC setup (amplifier, electrodes, recording chamber)

-

Perfusion system

-

ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

-

Agonist solutions (L-glutamate and glycine in ND96)

-

This compound solution (in ND96)

Procedure:

-

Oocyte Placement: Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

-

Agonist Application: Apply agonists (e.g., 10 µM L-glutamate and 10 µM glycine) via the perfusion system to elicit an inward current.

-

This compound Application: To assess the effect of this compound, pre-apply the compound for a defined period before co-applying it with the agonists.

-

Data Acquisition: Record the current responses using a suitable amplifier and data acquisition software. The potentiation by this compound is measured as the increase in the peak current amplitude in the presence of the compound compared to the agonist-alone response.

Culture and Transfection of HEK293 Cells

HEK293 cells are a common mammalian cell line used for heterologous expression of NMDARs for patch-clamp electrophysiology.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Plasmids containing cDNA for GluN1 and desired GluN2 subunits

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with fetal bovine serum and antibiotics.

-

Plating: Plate the cells onto coverslips in a petri dish.

-

Transfection: When cells reach 50-80% confluency, transfect them with plasmids encoding the desired NMDAR subunits using a suitable transfection reagent. A co-transfection marker like GFP is often included to identify transfected cells.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.

Whole-Cell and Single-Channel Patch-Clamp Electrophysiology

Patch-clamp techniques on transfected HEK293 cells allow for the detailed study of this compound's effects on NMDAR channel kinetics.

Materials:

-

Transfected HEK293 cells

-

Patch-clamp setup (microscope, micromanipulator, amplifier)

-

Borosilicate glass capillaries for pipettes

-

External solution (containing agonists and this compound)

-

Internal solution (for the patch pipette)

Procedure:

-

Cell Selection: Identify a transfected cell (e.g., by GFP fluorescence).

-

Pipette Positioning: Using a micromanipulator, bring a fire-polished glass pipette filled with internal solution into contact with the cell membrane.

-

Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached mode).

-

Whole-Cell Configuration: Apply a stronger suction pulse to rupture the membrane patch, gaining electrical access to the cell's interior.

-

Single-Channel Recording: In the cell-attached or outside-out patch configuration, record the currents from individual NMDAR channels in the presence of agonists with and without this compound.

-

Data Analysis: Analyze the recordings to determine changes in channel open probability, mean open time, and deactivation kinetics.

Experimental Workflow and Logic Diagrams

The following diagrams provide a visual representation of the experimental workflows.

General Experimental Workflow for this compound Characterization

Logical Flow for a TEVC Experiment

Conclusion

This compound is a valuable pharmacological tool for studying NMDAR function and holds potential as a lead compound for the development of therapeutics for disorders associated with NMDAR hypofunction, such as schizophrenia.[6] Its well-defined mechanism of action as a positive allosteric modulator, coupled with the robust experimental protocols outlined in this guide, provides a solid foundation for further research and drug discovery efforts. The pH sensitivity of this compound is a critical characteristic that should be considered in experimental design and potential therapeutic applications.

References

- 1. ETD | Transfection optimization of HEK-293 cells with NMDA receptor subunits NR1 and NR2A | ID: nz805z711 | Emory Theses and Dissertations [etd.library.emory.edu]

- 2. Culture and transfection of HEK293T cells [protocols.io]

- 3. High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. This compound | 1357838-47-1 | Benchchem [benchchem.com]

- 7. hek293.com [hek293.com]

UBP684 effect on GluN2A and GluN2B subunits

An In-depth Technical Guide on the Effect of UBP684 on GluN2A and GluN2B Subunits

Executive Summary

N-methyl-D-aspartate (NMDA) receptors are critical mediators of excitatory synaptic transmission and plasticity in the central nervous system. Their function is intricately tied to their subunit composition, primarily comprising two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The distinction between GluN2A and GluN2B-containing receptors, in particular, is a key area of research due to their differential roles in synaptic function and disease.[1][2] this compound has emerged as a significant chemical probe for studying NMDA receptor function. It is a positive allosteric modulator (PAM) that acts as a pan-potentiator of NMDA receptors, enhancing agonist responses at receptors containing any of the four GluN2 subunits.[3][4] This document provides a comprehensive analysis of the effects of this compound on GluN2A and GluN2B subunits, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

This compound enhances NMDA receptor function through a distinct allosteric mechanism. Unlike agonists that directly activate the receptor by binding to the glutamate (GluN2) and glycine (GluN1) sites, this compound binds to a different site, modulating the receptor's response to agonists.

Key Mechanistic Features:

-

Positive Allosteric Modulation: this compound is a use-independent PAM, meaning it potentiates receptor activity without requiring prior activation and its binding is independent of agonist binding.[3][4]

-

Stabilization of the Ligand-Binding Domain (LBD): Docking studies and experiments with mutant receptors suggest that this compound binds at the interface between the GluN1 and GluN2 ligand-binding domains (LBDs).[5] This binding is thought to stabilize the GluN2 LBD in an active, closed-cleft conformation, which is a key step in channel opening.[3][4][5]

-

Increased Channel Open Probability (Po): By stabilizing the active LBD conformation, this compound increases the probability that the ion channel will be open when agonists are bound.[3][4]

-

Slowing of Deactivation: this compound slows the receptor's deactivation rate upon the removal of L-glutamate, prolonging the synaptic current.[3][5]

-

pH-Dependence: The activity of this compound is highly dependent on pH. It shows greater potentiation at lower pH levels, but becomes inhibitory at an alkaline pH of 8.4.[3][4]

Quantitative Data on Subunit-Specific Effects

This compound acts as a robust potentiator for both GluN2A and GluN2B-containing NMDA receptors. However, subtle but significant subunit-specific differences in its effects have been observed. The following tables summarize the available quantitative and qualitative data.

Table 1: Potentiation and Agonist Potency Effects of this compound

| Parameter | Effect on GluN1/GluN2A | Effect on GluN1/GluN2B | Citation(s) |

| Maximal Agonist Response | Robustly potentiates | Robustly potentiates | [3][4] |

| L-Glutamate Potency (EC50) | Minor effects | Minor effects; partial reduction in max potentiation at high agonist concentrations | [3] |

| Glycine Potency (EC50) | No significant change | No significant change | [3] |

Table 2: Kinetic and pH-Dependent Effects of this compound

| Parameter | Effect on GluN1/GluN2A | Effect on GluN1/GluN2B | Citation(s) |

| Receptor Deactivation | Slows deactivation upon glutamate removal | Slows deactivation upon glutamate removal | [3][5] |

| Channel Gating | Increases mean open time and reduces long shut times | Increases channel open probability | [3][5] |

| Inhibition at pH 8.4 | Very weak inhibitory effect | Greater inhibitory effect compared to GluN2A | [3] |

Experimental Protocols

The characterization of this compound's effects on specific NMDA receptor subunits relies on heterologous expression systems and detailed electrophysiological recordings.

Cell Culture and Receptor Expression

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used. These cells lack native NMDA receptors, providing a clean background for studying specific recombinant receptor subtypes.[6][7]

-

Transfection/Injection:

Electrophysiological Recording

-

Two-Electrode Voltage Clamp (TEVC): This technique is used with Xenopus oocytes. The oocyte is impaled with two electrodes to clamp the membrane potential at a set voltage (e.g., -60 mV). Agonists (glutamate and glycine) are applied via a perfusion system to evoke ionic currents through the expressed NMDA receptors. The effect of this compound is measured by co-applying it with the agonists and observing the change in current amplitude.[6][7] This method is ideal for determining concentration-response curves and calculating EC₅₀ (for agonists) and IC₅₀ (for inhibitors).[7]

-

Patch-Clamp Electrophysiology: This high-resolution technique is used with HEK293 cells.

-

Whole-Cell Configuration: A glass micropipette forms a tight seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the entire cell. This configuration is used to measure macroscopic currents from all receptors on the cell surface. It is employed to assess the potentiation of the maximal agonist response and to measure the kinetics of receptor deactivation.[5][8]

-

Cell-Attached Configuration (Single-Channel Recording): The micropipette remains sealed to a small patch of the membrane containing only one or a few receptor channels. This allows for the direct observation of the opening and closing (gating) of individual channels. This method is critical for determining how this compound affects channel open probability, mean open time, and shut time durations.[4][5]

-

Data Analysis

-

Potentiation: Calculated as the percentage increase in the peak current amplitude in the presence of this compound compared to the agonist-alone control.

-

Deactivation Kinetics: The decay of the current after agonist removal is fitted with exponential functions to determine the time constants of deactivation.

-

Single-Channel Analysis: Recordings are idealized to create a record of open and closed events. This data is used to generate histograms of open and shut times and to calculate the channel open probability (Pₒ).

Visualizations: Workflows and Pathways

Experimental Workflow

Caption: Workflow for characterizing this compound's subunit-specific effects.

Proposed this compound Mechanism on NMDA Receptor

Caption: this compound stabilizes the LBD interface to enhance channel opening.

Conclusion

This compound is a valuable pharmacological tool that acts as a pan-positive allosteric modulator of NMDA receptors, including those containing GluN2A and GluN2B subunits. Its primary mechanism involves binding to the GluN1/GluN2 LBD interface to stabilize an active conformation, thereby increasing channel open probability and slowing deactivation.[3][4][5] While it robustly potentiates both GluN2A and GluN2B-containing receptors, it exhibits subtle, yet important, subunit-specific properties, notably a more pronounced inhibitory effect on GluN2B-containing receptors at alkaline pH.[3] This detailed understanding of its action allows researchers to precisely probe the function of NMDA receptors and provides a framework for the development of novel, more selective therapeutic agents targeting specific NMDA receptor subtypes.

References

- 1. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluN2A and GluN2B subunit-containing NMDA receptors in hippocampal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors [ouci.dntb.gov.ua]

UBP684: A Technical Guide to a Positive Allosteric Modulator of the NMDA Receptor

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] NMDARs are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 (A-D) subunits.[3][4] Hypofunction of the NMDAR has been implicated in the pathophysiology of schizophrenia, making agents that enhance NMDAR signaling potential therapeutic candidates.[3][5] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the agonist binding site to augment its function, offering a nuanced approach to enhancing NMDAR activity without causing the widespread activation and potential excitotoxicity associated with agonists.[3][6]

UBP684 is a 2-naphthoic acid derivative identified as a robust, subtype-nonselective positive allosteric modulator of NMDA receptors.[5][7] It potentiates responses at receptors containing any of the four GluN2 subunits (GluN2A-D).[5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative pharmacology, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound enhances NMDAR function by increasing the channel's open probability (Po) and slowing the receptor's deactivation time following the removal of L-glutamate.[5][7] Its binding is independent of the agonist, meaning it does not compete with glutamate or glycine.[5] The modulatory effect of this compound is contingent on the conformational flexibility of the GluN2 subunit's ligand-binding domain (LBD).[5][7] Studies using cysteine mutants to lock the LBDs in an agonist-bound state revealed that this compound could not potentiate receptors with a locked GluN2 LBD.[5][7] This suggests that this compound stabilizes the active conformation of the GluN2 LBD.[5][7] Molecular docking studies further predict that this compound binds to the interface between the GluN1 and GluN2 LBDs.[7][8]

The activity of this compound is notably dependent on pH, with greater potentiation observed at lower pH values (e.g., 6.4) and a switch to inhibitory activity at alkaline pH (8.4).[5] This effect is independent of membrane voltage and the redox state of the receptor.[5]

Quantitative Pharmacology

This compound robustly potentiates agonist responses across all four GluN1a/GluN2 receptor subtypes. The degree of potentiation varies with agonist concentration. The tables below summarize the quantitative effects of this compound on receptor function.

Table 1: Potentiation of NMDA Receptor Subtypes by this compound

| Subtype | Agonist Concentration | This compound EC₅₀ (µM) | Maximum Potentiation (% of control) |

|---|---|---|---|

| GluN1a/GluN2A | 10 µM L-Glu / 10 µM Gly | 17 | 120 |

| 300 µM L-Glu / 300 µM Gly | 26 | 77 | |

| GluN1a/GluN2B | 10 µM L-Glu / 10 µM Gly | 12 | 148 |

| 300 µM L-Glu / 300 µM Gly | 25 | 74 | |

| GluN1a/GluN2C | 10 µM L-Glu / 10 µM Gly | 10 | 185 |

| 300 µM L-Glu / 300 µM Gly | 13 | 163 | |

| GluN1a/GluN2D | 10 µM L-Glu / 10 µM Gly | 12 | 160 |

| 300 µM L-Glu / 300 µM Gly | 16 | 132 |

Data derived from descriptions in Costa et al., 2010.[5]

This compound also exerts minor, subunit-specific effects on the potency of the co-agonists, L-glutamate and glycine.

Table 2: Effect of this compound (100 µM) on Agonist Potency (EC₅₀)

| Subtype | Effect on L-Glutamate EC₅₀ | Effect on Glycine EC₅₀ |

|---|---|---|

| GluN1a/GluN2A | 32% decrease (Increased potency) | No significant change |

| GluN1a/GluN2B | No significant change | 30% decrease (Increased potency) |

| GluN1a/GluN2C | 58% increase (Decreased potency) | No significant change |

| GluN1a/GluN2D | 59% increase (Decreased potency) | No significant change |

Data derived from descriptions in Costa et al., 2010.[5]

Experimental Protocols

The characterization of this compound primarily relies on electrophysiological techniques to measure ion channel function.

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through NMDARs expressed in Xenopus laevis oocytes. It allows for the precise control of membrane voltage and the application of drugs to characterize their effects on receptor currents.

Methodology:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

cRNA Injection: Inject the oocyte nucleus with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., at a 1:1 ratio).[2]

-

Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression on the plasma membrane.

-

Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential, typically -40 mV to -70 mV.[2]

-

Establish a baseline current by applying saturating concentrations of L-glutamate and glycine.

-

Co-apply this compound with the agonists to measure the potentiated current.

-

Perform dose-response analysis by applying a range of this compound concentrations.

-

-

Data Analysis: Measure the peak current amplitude in the absence and presence of this compound. Calculate the percentage of potentiation and fit dose-response curves to determine EC₅₀ values.

Protocol 2: Site-Directed Mutagenesis for Mechanistic Insight

To test the hypothesis that this compound's activity requires conformational flexibility in the GluN2 LBD, cysteine mutations can be introduced. These mutations form disulfide bonds under specific conditions, "locking" the LBD in a closed, active-like state.

Methodology:

-

Mutagenesis: Use standard molecular biology techniques to introduce cysteine mutations at key positions within the GluN1 and GluN2 LBDs that are predicted to form a cross-link upon agonist binding.

-

Expression: Express wild-type (WT), GluN1-locked, or GluN2-locked receptors in an expression system (e.g., Xenopus oocytes or HEK293 cells).

-

Electrophysiology: Perform electrophysiological recordings as described in Protocol 1.

-

Hypothesis Testing: Compare the ability of this compound to potentiate WT receptors versus the locked-LBD mutants. A lack of potentiation in the GluN2-locked mutant supports the hypothesis that GluN2 LBD flexibility is required for this compound's mechanism.[5][7]

Downstream Signaling and Implications

By enhancing NMDAR-mediated cation influx, particularly Ca²⁺, this compound can amplify downstream intracellular signaling cascades. NMDAR activation is famously linked to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), which is a critical step in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Conclusion

This compound is a valuable pharmacological tool for studying NMDA receptor function. It acts as a non-selective positive allosteric modulator that enhances channel open probability by stabilizing the active conformation of the GluN2 ligand-binding domain.[5][7] Its well-characterized mechanism and subunit-specific effects on agonist potency provide a basis for understanding the complex nature of NMDAR modulation. As a lead compound, this compound and its analogs may pave the way for the development of novel therapeutics for disorders associated with NMDAR hypofunction, such as schizophrenia.[5]

References

- 1. Protein quality control of N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biased modulators of NMDA receptors control channel opening and ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Grip: A Technical Guide to UBP684's Binding Site on the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of UBP684, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR). Through a synthesis of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and workflows, this document serves as a critical resource for researchers engaged in neuroscience drug discovery and the study of glutamatergic signaling.

Executive Summary

This compound is a potent positive allosteric modulator of NMDA receptors, enhancing receptor function in a subtype-independent manner. Extensive research has identified its binding site at the interface of the GluN1 and GluN2 subunit ligand-binding domains (LBDs). This interaction stabilizes the active conformation of the receptor, leading to increased channel open probability and slower deactivation kinetics. The modulatory effect of this compound is notably pH-dependent, exhibiting potentiation at physiological pH and inhibition at alkaline pH. This guide delves into the specifics of this binding interaction, presenting the key quantitative data, the experimental approaches used to elucidate this mechanism, and visual diagrams to clarify the complex molecular processes involved.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with various NMDAR subtypes.

Table 1: Potentiation of NMDAR Subtypes by this compound

| NMDAR Subtype | Agonist Concentration | This compound EC₅₀ (µM) | Maximal Potentiation (%) | Reference |

| GluN1/GluN2A | 10 µM L-glutamate / 10 µM glycine | 28.0 ± 4.6 | 68.6 ± 16.2 | [1] |

| GluN1/GluN2B | 10 µM L-glutamate / 10 µM glycine | 34.6 ± 3.0 | 102.0 ± 17.8 | [1] |

| GluN1/GluN2C | 10 µM L-glutamate / 10 µM glycine | 37.2 ± 2.8 | 117.2 ± 22.3 | [1] |

| GluN1/GluN2D | 10 µM L-glutamate / 10 µM glycine | 28.9 ± 4.1 | 88.4 ± 9.6 | [1] |

| GluN1/GluN2A | 300 µM L-glutamate / 300 µM glycine | 26.1 ± 1.8 | 69.1 ± 5.0 | [1] |

| GluN1/GluN2B | 300 µM L-glutamate / 300 µM glycine | 31.0 ± 4.2 | 80.7 ± 9.6 | [1] |

| GluN1/GluN2C | 300 µM L-glutamate / 300 µM glycine | 32.5 ± 2.9 | 105.4 ± 11.2 | [1] |

| GluN1/GluN2D | 300 µM L-glutamate / 300 µM glycine | 55.8 ± 6.7 | 78.5 ± 5.8 | [1] |

Table 2: Effect of this compound on NMDAR Deactivation Kinetics

| NMDAR Subtype | Effect on Deactivation | Observation | Reference |

| GluN1/GluN2A | Slowed | Significantly slowed deactivation kinetics upon glutamate removal.[2][3] | [2][3] |

| All GluN1/GluN2 | Slowed | Slows receptor deactivation time upon removal of L-glutamate, but not glycine.[2] | [2] |

Table 3: pH-Dependent Activity of this compound

| pH | Effect on NMDAR Activity | Subunit Specificity | Reference |

| 7.4 | Potentiation | Potentiates all tested GluN1a/GluN2 receptors.[4] | [4] |

| 8.4 | Inhibition | Exhibits inhibitory effects, with progressively greater inhibition at NMDARs containing GluN2B, GluN2C, and GluN2D subunits compared to GluN2A.[4] | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol details the method for recording NMDAR-mediated currents in Human Embryonic Kidney (HEK293) cells transiently transfected with NMDAR subunits to assess the effect of this compound.

4.1.1. Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

-

Cells are plated onto glass coverslips 24 hours before transfection.

-

Transient transfection is performed using a calcium phosphate transfection method with cDNAs encoding the desired GluN1 and GluN2 subunits.

4.1.2. Electrophysiological Recording:

-

External Solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 0.5 CaCl₂, 0.01 EDTA, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH adjusted to 7.2 with KOH.

-

Recordings are performed at room temperature (22-24°C) using an patch-clamp amplifier.

-

Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the internal solution.

-

A whole-cell configuration is established with a giga-ohm seal (>1 GΩ).

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

NMDAR-mediated currents are evoked by rapid application of an external solution containing L-glutamate and glycine using a fast-perfusion system.

-

This compound is applied in the bath solution at desired concentrations.

-

Data is acquired and analyzed using pCLAMP software or equivalent.

Site-Directed Mutagenesis

This protocol describes the generation of NMDAR subunits with specific mutations in the ligand-binding domain to probe the binding site of this compound.

4.2.1. Primer Design:

-

Mutagenic primers (25-45 bases in length) are designed to introduce the desired point mutation in the GluN2 subunit cDNA.

-

The mutation site is located in the center of the primer, flanked by 10-15 bases of correct sequence on both sides.

-

The melting temperature (Tm) of the primers should be ≥78°C.

4.2.2. PCR Amplification:

-

A high-fidelity DNA polymerase is used for the PCR reaction to minimize secondary mutations.

-

The reaction mixture typically contains the template plasmid DNA (encoding the wild-type GluN2 subunit), the mutagenic primers, dNTPs, and the polymerase buffer.

-

PCR is performed for 16-18 cycles.

4.2.3. DpnI Digestion and Transformation:

-

The PCR product is treated with DpnI restriction enzyme to digest the parental, non-mutated, methylated template DNA.

-

The DpnI-treated DNA is then transformed into competent E. coli cells.

4.2.4. Screening and Sequencing:

-

Bacterial colonies are selected and cultured.

-

Plasmid DNA is isolated and the presence of the desired mutation is confirmed by DNA sequencing.

Molecular Docking

This protocol outlines the computational approach to predict the binding mode of this compound to the NMDAR ligand-binding domain.

4.3.1. Receptor and Ligand Preparation:

-

A high-resolution crystal structure of the NMDAR ligand-binding domain (e.g., from the Protein Data Bank, PDB) is used as the receptor.

-

Water molecules and any co-crystallized ligands are removed.

-

Hydrogens are added to the protein structure, and the protonation states of ionizable residues are assigned.

-

The 3D structure of this compound is generated and its geometry is optimized using a suitable force field.

4.3.2. Docking Simulation:

-

A molecular docking program such as AutoDock or GOLD is used.

-

The binding site on the receptor is defined based on experimental data (e.g., from mutagenesis studies).

-

A grid box is generated around the defined binding site.

-

The docking algorithm samples a large number of possible conformations and orientations of this compound within the binding site.

4.3.3. Scoring and Analysis:

-

A scoring function is used to estimate the binding affinity for each docked pose.

-

The poses are ranked based on their scores, and the top-ranking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.

Conclusion

The collective evidence from electrophysiological, site-directed mutagenesis, and molecular modeling studies provides a robust understanding of the this compound binding site on the NMDA receptor. Its interaction at the GluN1/GluN2 LBD interface, leading to the stabilization of the open channel conformation, presents a clear mechanism for its positive allosteric modulation. The pH-dependent nature of its activity adds another layer of complexity and a potential avenue for therapeutic fine-tuning. This technical guide serves as a foundational resource for further research into the therapeutic potential of this compound and other NMDAR modulators, providing both the data and the methodological framework to advance the field of neuropharmacology.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

UBP684 for the Investigation of Synaptic Plasticity: A Technical Guide

Disclaimer: As of late 2025, there is no direct published research specifically detailing the use of the N-methyl-D-aspartate receptor (NMDAR) modulator UBP684 in studies of long-term potentiation (LTP) or long-term depression (LTD). This guide, therefore, summarizes the known mechanism of this compound based on studies in recombinant systems and provides a comprehensive framework of established experimental protocols for researchers intending to investigate its effects on synaptic plasticity.

Core Compound Profile: this compound

This compound is a 2-naphthoic acid derivative that functions as a novel positive allosteric modulator (PAM) of NMDA receptors.[1][2] Unlike subunit-selective modulators, this compound is a "pan-PAM," robustly potentiating agonist responses at all four major GluN1a/GluN2 receptor subtypes (GluN2A, GluN2B, GluN2C, and GluN2D).[3][4]

Mechanism of Action

The primary mechanism of this compound is to enhance NMDAR function by increasing the channel open probability (P₀).[2][3] It achieves this by stabilizing the ligand-binding domain (LBD) of the GluN2 subunit in an active, closed-cleft conformation.[3][5] This stabilization slows receptor deactivation upon the removal of L-glutamate (but not glycine) and increases the maximal response to agonists.[1][3] Docking studies suggest this compound binds at the interface of the GluN1 and GluN2 LBDs.[2][5] Its modulatory activity is independent of membrane voltage and redox state but is notably pH-dependent, with greater potentiation at lower pH levels and inhibition at alkaline pH (e.g., 8.4).[2][3]

Quantitative Data (Recombinant Systems)

The following tables summarize the known quantitative effects of this compound on recombinant NMDA receptors, typically expressed in Xenopus oocytes or HEK293 cells.

Table 1: Potentiation of NMDAR Subtypes by this compound at Low Agonist Concentrations

| NMDAR Subtype | EC₅₀ of this compound (µM) | Maximal Potentiation (%) | Agonist Concentration |

|---|---|---|---|

| GluN1a/GluN2A | ~30 | ~117 | 10 µM L-glutamate / 10 µM glycine |

| GluN1a/GluN2B | ~30 | ~80 | 10 µM L-glutamate / 10 µM glycine |

| GluN1a/GluN2C | ~30 | ~69 | 10 µM L-glutamate / 10 µM glycine |

| GluN1a/GluN2D | ~30 | ~90 | 10 µM L-glutamate / 10 µM glycine |

Data compiled from studies in recombinant systems.[3][4]

Table 2: Effect of this compound on Agonist Potency

| NMDAR Subtype | Effect on L-glutamate EC₅₀ | Effect on Glycine EC₅₀ |

|---|---|---|

| GluN1a/GluN2A | 32% reduction (Increased potency) | No significant change |

| GluN1a/GluN2B | No significant change | 30% reduction (Increased potency) |

| GluN1a/GluN2C | 58% increase (Reduced potency) | No significant change |

| GluN1a/GluN2D | 59% increase (Reduced potency) | No significant change |

Data reflects minor, subtype-specific effects of this compound on agonist potencies.[3]

Proposed Investigation of this compound in Synaptic Plasticity

Given that NMDAR activation is a cornerstone for inducing the most common forms of LTP and LTD, this compound's function as an NMDAR PAM makes it a compelling tool for modulating these processes.[6] As a PAM, it could potentially lower the threshold for LTP induction or alter the magnitude and direction of plasticity.

Hypothesized Signaling Pathway Involvement

This compound is expected to act at the initial NMDAR activation step, which triggers downstream calcium-dependent signaling cascades essential for both LTP and LTD.

Caption: Hypothesized action of this compound on the NMDAR-dependent synaptic plasticity pathway.

Experimental Workflow

A typical experiment to assess the effect of this compound on synaptic plasticity would involve extracellular field potential recordings in acute hippocampal slices.

Caption: Standard experimental workflow for testing a compound on synaptic plasticity.

Detailed Experimental Protocols

The following are standard, widely used protocols for fEPSP recordings of LTP and LTD in the CA1 region of the rodent hippocampus, which can be adapted to test this compound.

Acute Hippocampal Slice Preparation

-

Anesthetize a rodent (e.g., P21-P40 rat or mouse) and perform decapitation, in accordance with institutional animal care guidelines.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing buffer. A typical slicing buffer contains (in mM): 92 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 25 glucose, 20 HEPES, 10 MgSO₄, and 0.5 CaCl₂.[7]

-

Isolate the hippocampus and cut 350-400 µm transverse slices using a vibratome.[8]

-

Transfer slices to an incubation chamber filled with carbogenated Artificial Cerebrospinal Fluid (ACSF) at 32-34°C for at least 30 minutes. ACSF composition (in mM): 117 NaCl, 5.3 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.[9]

-

Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recording

-

Transfer a single slice to a submersion-type recording chamber continuously perfused with carbogenated ACSF (~2 mL/min) at 31-34°C.[10]

-

Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode (glass micropipette filled with ACSF, 1-3 MΩ resistance) downstream in the same layer, approximately 400 µm away.[8][9]

-

Generate an input-output curve by delivering single pulses of increasing intensity to determine the stimulus strength that evokes ~40-50% of the maximal fEPSP response. This intensity will be used for baseline and post-induction recordings.[7][11]

-

Establish a stable baseline by recording fEPSPs every 30-60 seconds for at least 30 minutes.[10]

LTP Induction Protocol (Theta-Burst Stimulation)

-

Following a stable baseline, apply the LTP-inducing stimulus. A standard theta-burst stimulation (TBS) protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz (200 ms intervals).[9]

-

Immediately after TBS, resume recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation.

LTD Induction Protocol (Low-Frequency Stimulation)

-

Following a stable baseline, apply the LTD-inducing stimulus.

-

A standard low-frequency stimulation (LFS) protocol consists of delivering 900 pulses at a frequency of 1 Hz.[12]

-

Immediately after LFS, resume recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the depression.

Application of this compound

-

Solubility Precaution: this compound has been noted to have lower solubility in physiological buffers containing millimolar concentrations of calcium.[2] Researchers should first prepare a concentrated stock solution (e.g., 50 mM in DMSO) and then dilute it to the final working concentration in ACSF immediately before perfusion.[2] It may be necessary to test the solubility in the specific ACSF composition being used. Using calcium-free ACSF is not an option for synaptic transmission studies.

-

After establishing a stable baseline, switch the perfusion to ACSF containing this compound (or vehicle control, e.g., 0.1% DMSO).

-

Allow the drug to perfuse for 20-30 minutes to ensure equilibration in the tissue before applying the plasticity-inducing stimulus.

Data Presentation and Analysis

Quantitative results from these experiments should be structured for clear comparison. The primary measure is the slope of the fEPSP, which reflects synaptic strength.

Table 3: Template for Summarizing LTP/LTD Results with this compound

| Experimental Condition | N (slices/animals) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope (% of Baseline at 60 min post-induction) |

|---|---|---|---|

| LTP Induction | |||

| Vehicle Control + HFS | |||

| This compound (10 µM) + HFS | |||

| This compound (30 µM) + HFS | |||

| LTD Induction | |||

| Vehicle Control + LFS | |||

| This compound (10 µM) + LFS | |||

| This compound (30 µM) + LFS |

This table is a template for organizing hypothetical experimental data.

References

- 1. A single-channel mechanism for pharmacological potentiation of GluN1/GluN2A NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hellobio.com [hellobio.com]

- 3. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1357838-47-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Biased modulators of NMDA receptors control channel opening and ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. funjournal.org [funjournal.org]

- 9. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientifica.uk.com [scientifica.uk.com]

Foundational Research on UBP684 and its Role in Counteracting NMDA Receptor Hypofunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-D-aspartate receptor (NMDAR) hypofunction is a leading hypothesis for the pathophysiology of schizophrenia, contributing to cognitive deficits and negative symptoms.[1][2] Positive allosteric modulators (PAMs) of the NMDAR present a promising therapeutic strategy to augment receptor function without the excitotoxic effects associated with direct agonists.[3] This technical guide provides an in-depth overview of the foundational research on UBP684, a potent 2-naphthoic acid derivative that acts as a PAM at NMDARs. We will delve into its mechanism of action, subunit selectivity, and its effects on receptor gating properties. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and NMDAR Hypofunction

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[4][5] NMDARs are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[3] The "NMDAR hypofunction hypothesis" of schizophrenia posits that reduced NMDAR signaling contributes significantly to the symptomatology of the disorder.[1][6] This has spurred the development of compounds that can enhance NMDAR function.

This compound is a positive allosteric modulator that potentiates NMDAR responses across all four GluN2 subunits (GluN2A-D).[3][7] It acts by binding to a site distinct from the agonist-binding sites, thereby increasing the channel's open probability in response to glutamate and glycine.[3][8] This guide will explore the foundational studies that have characterized the pharmacological profile and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on this compound.

Table 1: Potentiation of NMDAR Subtypes by this compound

| GluN2 Subunit | Agonist Concentration | EC₅₀ for Potentiation (µM) | Maximal Potentiation (%) | Reference |

| GluN2A | 10 µM L-glutamate / 10 µM glycine | 28.0 ± 4.6 | 68.6 ± 16.2 | [3] |

| 300 µM L-glutamate / 300 µM glycine | 10.4 ± 2.1 | 69.1 ± 7.2 | [3] | |

| GluN2B | 10 µM L-glutamate / 10 µM glycine | 34.6 ± 3.0 | 102.0 ± 17.8 | [3] |

| 300 µM L-glutamate / 300 µM glycine | 24.8 ± 3.6 | 61.2 ± 8.3 | [3] | |

| GluN2C | 10 µM L-glutamate / 10 µM glycine | 37.2 ± 2.8 | 117.2 ± 22.3 | [3] |

| 300 µM L-glutamate / 300 µM glycine | 39.8 ± 8.1 | 118.0 ± 12.3 | [3] | |

| GluN2D | 10 µM L-glutamate / 10 µM glycine | 28.9 ± 4.1 | 88.4 ± 9.6 | [3] |

| 300 µM L-glutamate / 300 µM glycine | 55.8 ± 10.0 | 92.6 ± 11.2 | [3] |

Table 2: Effect of this compound on Agonist Potency at NMDARs

| GluN2 Subunit | Agonist | This compound Concentration | EC₅₀ (µM) - Control | EC₅₀ (µM) - With this compound | Fold Change | Reference |

| GluN2A | L-glutamate | 50 µM | 2.5 ± 0.2 | 1.7 ± 0.1 | 0.68 | [3] |

| Glycine | 50 µM | 0.29 ± 0.02 | 0.27 ± 0.02 | 0.93 | [3] | |

| GluN2B | L-glutamate | 50 µM | 0.38 ± 0.03 | 0.38 ± 0.03 | 1.00 | [3] |

| Glycine | 50 µM | 0.23 ± 0.02 | 0.16 ± 0.01 | 0.70 | [3] | |

| GluN2C | L-glutamate | 50 µM | 0.34 ± 0.02 | 0.54 ± 0.04 | 1.59 | [3] |

| Glycine | 50 µM | 0.21 ± 0.01 | 0.22 ± 0.02 | 1.05 | [3] | |

| GluN2D | L-glutamate | 50 µM | 0.17 ± 0.01 | 0.27 ± 0.02 | 1.59 | [3] |

| Glycine | 50 µM | 0.11 ± 0.01 | 0.11 ± 0.01 | 1.00 | [3] |

Table 3: Effect of this compound on Single-Channel Gating Properties of GluN1/GluN2A Receptors

| Parameter | Control | With this compound (100 µM) | Reference |

| Mean Open Time (ms) | 1.57 ± 0.53 | 4.34 ± 2.14 | [9] |

| Open Probability | 0.08 ± 0.02 | 0.61 ± 0.15 | [9] |

| Mean Shut Time (ms) | Reduced | Significantly Reduced | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the activity of ion channels expressed in the membrane of Xenopus oocytes.[10][11]

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated by treatment with collagenase.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits of the NMDAR.

-

Recording:

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

-

-

Electrodes: Glass microelectrodes are filled with 3 M KCl.

-

Procedure: Oocytes are placed in a recording chamber and perfused with ND96 solution. Two microelectrodes are inserted into the oocyte, one to measure membrane potential and the other to inject current. The membrane potential is clamped at a holding potential of -70 mV. Agonists (L-glutamate and glycine) and this compound are applied via the perfusion system.

-

Patch-Clamp Electrophysiology in Hippocampal Slices

This method allows for the study of NMDAR function in a more physiologically relevant context.[12][13]

-

Slice Preparation:

-

Animal: Young adult mice or rats are used.

-

Procedure: The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution. Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Solutions:

-

aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 2 mM CaCl₂, 2 mM MgSO₄, 10 mM D-glucose, saturated with 95% O₂/5% CO₂.

-

Internal Solution (for whole-cell): 130 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, 5 mM QX-314, pH adjusted to 7.3 with CsOH.

-

-

Procedure: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons. NMDAR-mediated currents are evoked by synaptic stimulation or by local application of NMDA. This compound is applied via the bath perfusion.

-

Single-Channel Recording

This high-resolution technique allows for the direct observation of the opening and closing of individual NMDAR channels.[8][14]

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired NMDAR subunits.

-

Recording:

-

Configuration: Cell-attached or outside-out patch-clamp configurations are used.

-

Solutions:

-

External Solution: Similar to aCSF but may contain specific channel blockers to isolate NMDAR currents.

-

Pipette Solution: Contains the agonist (e.g., glutamate and glycine) and this compound.

-

-

Procedure: A fire-polished glass micropipette is pressed against the cell membrane to form a high-resistance seal. The activity of single NMDAR channels within the patch of membrane is recorded.

-

Site-Directed Mutagenesis

This molecular biology technique is used to introduce specific mutations into the DNA sequence of NMDAR subunits to identify amino acid residues critical for this compound's modulatory effects.[15][16]

-

Primer Design: Primers containing the desired mutation are designed to be complementary to the template DNA.

-

PCR Amplification: The entire plasmid containing the NMDAR subunit cDNA is amplified using a high-fidelity DNA polymerase and the mutagenic primers.

-

Template Removal: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental procedures related to this compound and NMDARs.

References

- 1. sop.org.tw [sop.org.tw]

- 2. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and properties of positive allosteric modulation of N-Methyl-D-Aspartate receptors by 6-alkyl 2-naphthoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpn.or.kr [cpn.or.kr]

- 5. NMDA receptor hypofunction for schizophrenia revisited: perspectives from epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]

- 7. This compound | 1357838-47-1 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Hippocampal slice preparation for electrophysiology [protocols.io]

- 13. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single-channel recording of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Site-Directed Mutagenesis [protocols.io]

UBP684: A Positive Allosteric Modulator of NMDA Receptors and its Therapeutic Potential in Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder with a significant unmet medical need, particularly concerning cognitive and negative symptoms. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia provides a strong rationale for the development of novel therapeutics aimed at enhancing NMDA receptor function. UBP684, a 2-naphthoic acid derivative, has emerged as a potent positive allosteric modulator (PAM) of NMDA receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on NMDA receptor subtypes, and the compelling preclinical rationale for its investigation as a potential therapeutic agent for schizophrenia. This document details the quantitative data from in vitro studies, outlines relevant experimental protocols, and visualizes key pathways and concepts to support further research and development in this area.

Introduction: The NMDA Receptor Hypofunction Hypothesis of Schizophrenia

The glutamatergic system, and specifically the NMDA receptor, plays a critical role in synaptic plasticity, learning, and memory.[1] The NMDA receptor hypofunction hypothesis posits that diminished NMDA receptor signaling contributes significantly to the pathophysiology of schizophrenia.[2][3] This is supported by findings that NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce psychosis and cognitive deficits in healthy individuals that mimic the symptoms of schizophrenia.[4] Consequently, enhancing NMDA receptor function through positive allosteric modulation represents a promising therapeutic strategy.[1] PAMs offer a nuanced approach by amplifying the endogenous glutamate signal without directly activating the receptor, potentially mitigating the risks of excitotoxicity associated with direct agonists.[1][4]

This compound: A Pan-Subunit NMDA Receptor Positive Allosteric Modulator

This compound is a potent, non-subunit-selective PAM of NMDA receptors, demonstrating robust potentiation of agonist responses across all four GluN2 subunits (GluN2A-D).[2][5] Its mechanism of action is independent of agonist binding and is not affected by membrane voltage or redox state.[2]

Mechanism of Action

This compound enhances NMDA receptor function by increasing the channel open probability (Po) and slowing the receptor deactivation time upon the removal of L-glutamate.[2][3] It is believed to stabilize the GluN2 ligand-binding domain (LBD) in an active conformation, thereby promoting channel opening.[2][3] Docking studies suggest that this compound binds at the interface of the GluN1 and GluN2 LBDs.[3] Notably, the potentiating effect of this compound is dependent on the conformational flexibility of the GluN2 LBD.[2]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from in vitro electrophysiological studies of this compound.

Table 1: Potentiation of NMDA Receptor Subtypes by this compound

| NMDA Receptor Subtype | EC₅₀ (µM) | Maximal Potentiation (%) |

| GluN1a/GluN2A | ~30 | 69 - 117 |

| GluN1a/GluN2B | ~30 | 69 - 117 |

| GluN1a/GluN2C | ~30 | 69 - 117 |

| GluN1a/GluN2D | ~30 | 69 - 117 |

| Data represents potentiation of responses to low agonist concentrations.[2][5] |

Table 2: Subunit-Specific Effects of this compound on Agonist Potency

| NMDA Receptor Subtype | Effect on L-Glutamate Potency | Effect on Glycine Potency |

| GluN1a/GluN2A | Increased | No significant change |

| GluN1a/GluN2B | No significant change | Increased |

| GluN1a/GluN2C | Decreased (58% increase in EC₅₀) | No significant change |

| GluN1a/GluN2D | Decreased (59% increase in EC₅₀) | No significant change |

| [2] |

Table 3: Effect of this compound on GluN2D Receptor Deactivation

| Condition | Deactivation Time Constant (τ) (seconds) |

| Control | 9.6 ± 1.6 |

| This compound (50-100 µM) | 4.1 ± 0.6 |

| [5] |

pH Dependency

The activity of this compound is markedly dependent on extracellular pH. Greater potentiation is observed at lower pH levels, while at a more alkaline pH of 8.4, this compound exhibits inhibitory activity.[2] This property may be relevant in pathological conditions associated with pH changes in the brain.[2]

Rationale for this compound in Schizophrenia Research

While direct preclinical studies of this compound in animal models of schizophrenia are not yet published, a strong theoretical and mechanistic rationale supports its investigation:

-

Addressing NMDA Receptor Hypofunction: As a potent PAM, this compound directly counteracts the central deficit proposed by the NMDA receptor hypofunction hypothesis of schizophrenia.[2][3]

-

Potential for Cognitive Enhancement: By enhancing NMDA receptor-mediated synaptic plasticity, this compound may have the potential to ameliorate the cognitive impairments associated with schizophrenia, which are poorly addressed by current antipsychotics.[1][4]

-

Pan-Subunit Profile: this compound's ability to potentiate all GluN2-containing NMDA receptors suggests it could have broad efficacy in brain regions implicated in schizophrenia where different GluN2 subunits are expressed.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its potential role in schizophrenia.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This technique is used to characterize the effects of compounds on recombinant NMDA receptors expressed in Xenopus oocytes.

-

Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after incubation in collagenase.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1a and a GluN2 subunit).

-

Electrophysiological Recording: After 1-3 days of incubation, oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. The oocyte is impaled with two glass microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes. The membrane potential is clamped at a holding potential (e.g., -40 mV).

-

Drug Application: Agonists (L-glutamate and glycine) are applied to elicit a baseline current. Once a stable baseline is achieved, this compound is co-applied with the agonists to determine its modulatory effect.

-

Data Analysis: The potentiation by this compound is calculated as the percentage increase in the peak current amplitude in the presence of the compound compared to the baseline agonist-evoked current. Dose-response curves are generated to determine the EC₅₀.

Whole-Cell Patch-Clamp Recording in Mammalian Cells

This method is used to study the effects of this compound on NMDA receptors in a mammalian cell line (e.g., HEK293 cells) or in primary neuronal cultures.

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits.

-

Electrophysiological Recording: A glass micropipette with a small tip opening is brought into contact with the cell membrane. A tight seal is formed by applying gentle suction. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The voltage of the cell membrane is clamped at a specific holding potential.

-

Solution Exchange: A fast solution exchange system is used to apply agonists and this compound to the recorded cell.

-

Data Acquisition and Analysis: NMDA receptor-mediated currents are recorded and analyzed to determine the effects of this compound on current amplitude, activation, and deactivation kinetics.

Preclinical Animal Models of Schizophrenia

To investigate the in vivo efficacy of this compound, it could be tested in established animal models that recapitulate aspects of schizophrenia. A common model is the NMDA receptor antagonist-induced behavioral model.

-

Animal Subjects: Adult male rodents (e.g., C57BL/6J mice or Sprague-Dawley rats) are used.

-

Induction of Schizophrenia-like Phenotypes: Animals are treated with a non-competitive NMDA receptor antagonist, such as PCP or MK-801, to induce hyperlocomotion (a model of positive symptoms), social withdrawal (a model of negative symptoms), and cognitive deficits.

-

Drug Administration: this compound would be administered prior to the behavioral testing to assess its ability to prevent or reverse the effects of the NMDA receptor antagonist.

-

Behavioral Assays:

-

Open Field Test: To measure locomotor activity.

-

Social Interaction Test: To assess social behavior.

-